molecular formula C12H14ClN5S B12270018 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B12270018
M. Wt: 295.79 g/mol
InChI Key: WFGGUBJWZFVKJS-UHFFFAOYSA-N
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Description

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a pyrazole ring, an azetidine ring, and a thiadiazole ring, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Azetidine ring formation: This step often involves the cyclization of β-amino alcohols or β-amino acids.

    Thiadiazole ring synthesis: This can be accomplished by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole
  • 1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole
  • 5-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole

Uniqueness

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that may not be possible with simpler compounds.

Properties

Molecular Formula

C12H14ClN5S

Molecular Weight

295.79 g/mol

IUPAC Name

5-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole

InChI

InChI=1S/C12H14ClN5S/c13-10-3-14-18(7-10)6-8-4-17(5-8)12-15-11(16-19-12)9-1-2-9/h3,7-9H,1-2,4-6H2

InChI Key

WFGGUBJWZFVKJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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